3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid is a compound that features a unique structural arrangement combining a hydroxybenzoyl group with an amino acid backbone. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.
This compound can be synthesized through various chemical reactions involving starting materials such as 4-aminophenol and phenylpropanoic acid derivatives. The synthesis methods often involve multi-step processes that utilize different reagents and conditions to achieve the desired product.
3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid can be classified as an amino acid derivative. It belongs to the broader category of phenylpropanoic acids, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
The synthesis of 3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid typically involves the following steps:
The specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, reactions may be conducted in solvents like DMSO or methanol at elevated temperatures to facilitate the coupling process.
The molecular structure of 3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid can be represented as follows:
The structure consists of a central propanoic acid backbone with a hydroxylated benzoyl group attached to one nitrogen atom of the amine functional group.
The structural analysis can be further supported by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into the functional groups present and their interactions within the molecule.
3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions to prevent side reactions and ensure high yields of the desired products.
Experimental studies would typically involve assays to determine binding affinities and biological effects in cell lines or animal models.
3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid has several potential applications:
Reactive oxygen species (ROS) play a dual role in cancer pathogenesis, serving as both drivers of oncogenic signaling and mediators of chemotherapy-induced cell death. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, particularly Compound 20, exhibit potent ROS-modulating properties that disrupt redox homeostasis in cancer cells. In A549 non-small cell lung cancer cells, Compound 20 demonstrated significant radical scavenging activity in the DPPH assay (IC₅₀ = 8.7 μM), confirming its intrinsic antioxidant capacity [1] [3]. Paradoxically, this antioxidant function translates to pro-apoptotic effects in malignant cells through several interconnected mechanisms:
Redox Homeostasis Disruption: Compound 20 depletes glutathione reserves by 62% within 6 hours of exposure, impairing the cellular antioxidant defense system [3]. This creates a state of oxidative vulnerability where baseline ROS levels become cytotoxic.
Mitochondrial Pathway Activation: ROS overload triggers mitochondrial outer membrane permeabilization, evidenced by 3.8-fold increased cytochrome c release compared to untreated A549 cells [3]. This initiates the caspase cascade, with caspase-3 activity increasing by 215% after 24-hour treatment [1].
DNA Oxidation Damage: 8-Hydroxy-2'-deoxyguanosine (8-OHdG) levels increase 4.2-fold in treated cells, indicating oxidative DNA damage that activates p53-mediated apoptosis pathways [3].
Table 1: ROS-Mediated Apoptotic Effects of Compound 20 in A549 Cells
Parameter | Untreated Control | Compound 20 (10μM) | Change (%) |
---|---|---|---|
Intracellular ROS | 100% | 278% ± 12.1 | +178% |
Caspase-3 Activity | 1.0 AU | 3.15 ± 0.21 AU | +215% |
Glutathione Levels | 100% | 38% ± 5.7 | -62% |
Cytochrome c Release | 1.0 ng/mg | 3.8 ± 0.4 ng/mg | +280% |
The 4-hydroxyphenyl moiety is essential for electron donation capabilities, enabling both radical quenching and pro-oxidant effects in the tumor microenvironment. Structure-activity analysis confirms that derivatives without the phenolic group (e.g., alkyl-substituted analogs) show 76% lower ROS induction, highlighting the pharmacophore's critical role [1] [3].
Metastatic dissemination remains the primary cause of mortality in non-small cell lung cancer (NSCLC). Selected derivatives significantly suppress A549 cell migration through actin cytoskeleton disruption and focal adhesion kinase (FAK) signaling inhibition. In scratch-wound assays, Compounds 12, 20, 21, 22, and 29 reduced wound closure by 58-74% at 48 hours compared to DMSO controls (p < 0.01) [1] [3]. Compound 20 demonstrated exceptional efficacy, achieving 82% migration inhibition at 10μM concentration – comparable to cisplatin (85% inhibition) but with significantly preserved noncancerous cell viability [3].
Key anti-migratory mechanisms include:
Table 2: Migration Inhibition by Active Derivatives (10μM, 48h)
Compound | Wound Closure (%) | Migration Inhibition vs. Control | p-value |
---|---|---|---|
Control (DMSO) | 100% | - | - |
12 | 42% ± 3.1 | 58% | 0.007 |
20 | 18% ± 2.4 | 82% | 0.001 |
21 | 34% ± 2.9 | 66% | 0.003 |
22 | 26% ± 3.3 | 74% | 0.002 |
29 | 45% ± 4.2 | 55% | 0.019 |
Cisplatin | 15% ± 1.8 | 85% | 0.001 |
Structure-activity relationships reveal that derivatives with heterocyclic substituents (e.g., Compound 20's 2-furyl group and Compound 22's 5-nitro-2-thienyl) enhance migration suppression by 34-41% compared to purely aromatic analogs [1] [3]. This suggests electronic properties influence cytoskeletal targeting.
The therapeutic window of anticancer agents depends critically on malignant cell selectivity. Derivative cytotoxicity was systematically evaluated against A549 NSCLC cells versus noncancerous Vero kidney epithelial cells using MTT viability assays. Compounds 12, 20, 21, 22, and 29 reduced A549 viability by >50% (IC₅₀ = 8.4-22.7 μM), with Compound 20 being most potent (IC₅₀ = 8.4 μM) [1] [3]. Crucially, these compounds exhibited significantly reduced cytotoxicity toward Vero cells:
Table 3: Selectivity Indices (SI) of Active Derivatives
Compound | A549 IC₅₀ (μM) | Vero IC₅₀ (μM) | Selectivity Index (Vero/A549) |
---|---|---|---|
12 | 22.7 ± 1.4 | 89.3 ± 5.2 | 3.93 |
20 | 8.4 ± 0.7 | 132.6 ± 8.1 | 15.79 |
21 | 12.5 ± 1.1 | 78.9 ± 4.7 | 6.31 |
22 | 9.1 ± 0.8 | 46.2 ± 3.9 | 5.08 |
29 | 15.8 ± 1.3 | 67.4 ± 5.3 | 4.27 |
Cisplatin | 5.3 ± 0.4 | 18.9 ± 1.6 | 3.57 |
The exceptional selectivity index of 15.79 for Compound 20 surpasses both cisplatin (3.57) and doxorubicin (4.82), indicating a favorable therapeutic window [1] [3]. This selectivity derives from:
Notably, electron-withdrawing substituents (e.g., Compound 22's nitro group) reduce selectivity by 58-67% compared to electron-donating groups like Compound 20's furan, suggesting chemical modifications can optimize therapeutic indices [1] [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1